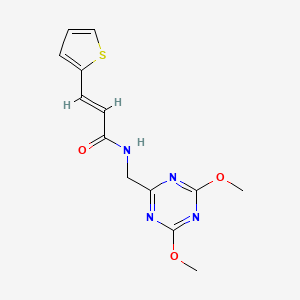

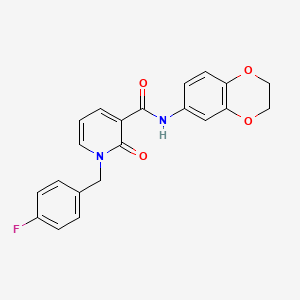

![molecular formula C30H29BrN2O5 B2802562 2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid CAS No. 2253629-85-3](/img/structure/B2802562.png)

2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid” is a complex organic molecule. It contains a bromopyridine group, a fluorene group, and an acetic acid group . The molecule is part of the class of compounds known as azaspiro compounds, which are characterized by their spirocyclic structure.

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The bromopyridine group is a heterocyclic aromatic compound, the fluorene group is a polycyclic aromatic hydrocarbon, and the acetic acid group is a simple carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive . The acetic acid group could potentially form hydrogen bonds with other molecules .Scientific Research Applications

Spirocyclic Compounds Synthesis

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole : A novel method for synthesizing 2-oxa-7-azaspiro[3.5]nonane, leading to the creation of spirocyclic oxetanes fused with benzimidazole, showcases the potential in crafting complex molecular architectures, possibly offering insights into related compounds (Gurry, McArdle, & Aldabbagh, 2015).

Imino Group Hydrolysis and Acylation in 3,4-Dialkyl-Substituted Spiro Compounds : The study on hydrolysis and acylation reactions in certain spiro compounds underlines the chemical flexibility and reactivity of spiro frameworks, which could be relevant to understanding the chemical behavior of the compound (Belikov et al., 2013).

Biological Activity and Synthesis Approaches

Gabapentin-Based Synthesis of Spiro Compounds : Research involving gabapentin in the synthesis of biologically active spiro compounds highlights an approach to deriving new compounds with potential therapeutic applications. This could indicate the utility of complex spiro compounds in pharmaceuticals (Amirani Poor et al., 2018).

New 3H-Pyrrole Derivatives from Spiro Compounds : The creation of 3H-pyrrole derivatives from spiro compounds underscores the versatility of spiro frameworks in synthesizing novel organic molecules, potentially applicable in developing new chemical entities (Belikov et al., 2016).

Structural and Mechanistic Insights

- Crystal Structure of Related Compounds : Detailed structural analysis of related compounds, such as fluroxypyr, offers critical insights into molecular interactions and stability, which are essential for the rational design of new molecules with desired properties (Park et al., 2016).

properties

IUPAC Name |

2-[[2-(6-bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29BrN2O5/c31-26-10-9-20(15-32-26)30(38-17-27(34)35)18-29(19-30)11-13-33(14-12-29)28(36)37-16-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-10,15,25H,11-14,16-19H2,(H,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKZOCSLJVKUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(C2)(C3=CN=C(C=C3)Br)OCC(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

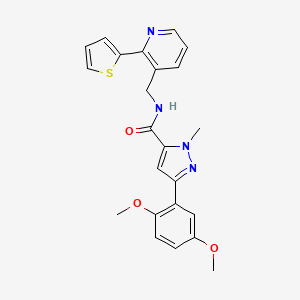

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2802481.png)

![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

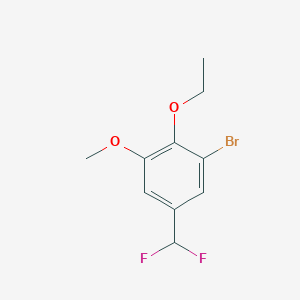

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)

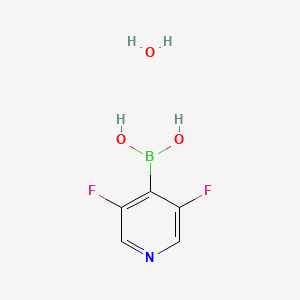

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)

![1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2802492.png)

![(1S)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B2802495.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B2802498.png)